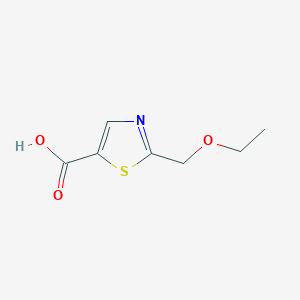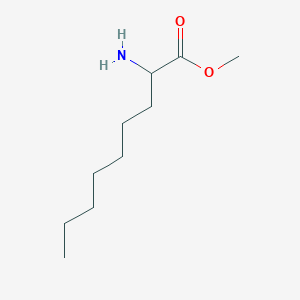
3-Iodo-L-tyrosine Methyl Ester HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-L-tyrosine Methyl Ester Hydrochloride is an organic compound with the chemical formula C10H13ClINO3. It is a derivative of L-tyrosine, an amino acid, where the hydroxyl group of the tyrosine is iodinated, and the carboxyl group is esterified with methanol. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride typically involves the iodination of L-tyrosine followed by esterification. A common method includes reacting L-tyrosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the meta-position of the benzene ring. The resulting 3-Iodo-L-tyrosine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-L-tyrosine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the iodine atom, converting it back to L-tyrosine methyl ester.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine methyl ester.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-L-tyrosine Methyl Ester Hydrochloride has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride involves the inhibition of tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, a precursor of dopamine. By inhibiting this enzyme, the compound can modulate the levels of catecholamines in biological systems . Additionally, it plays a role in the synthesis of thyroid hormones by acting as an intermediate in the formation of triiodothyronine (T3) and thyroxine (T4) .
Vergleich Mit ähnlichen Verbindungen
3-Iodotyrosine: An intermediate in thyroid hormone synthesis, similar in structure but without the esterified carboxyl group.
L-Tyrosine Methyl Ester: The non-iodinated form, used as a prodrug for L-tyrosine.
3,5-Diiodo-L-tyrosine: Contains two iodine atoms and is also involved in thyroid hormone synthesis.
Uniqueness: 3-Iodo-L-tyrosine Methyl Ester Hydrochloride is unique due to its specific iodination and esterification, which confer distinct biochemical properties. Its ability to inhibit tyrosine hydroxylase and its role in thyroid hormone synthesis make it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H13ClINO3 |
|---|---|
Molekulargewicht |
357.57 g/mol |
IUPAC-Name |
methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H |
InChI-Schlüssel |
CCYPOKVFIQWUNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)








![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)



